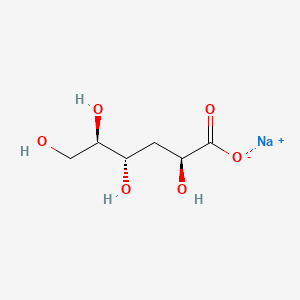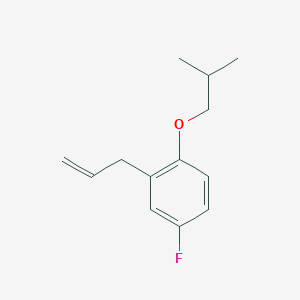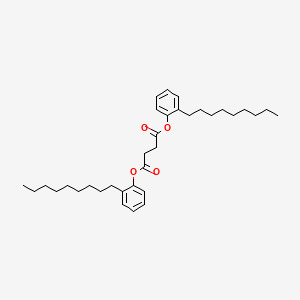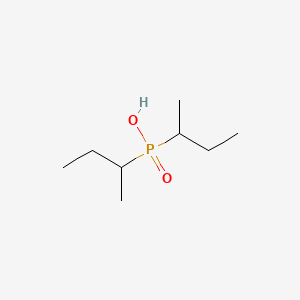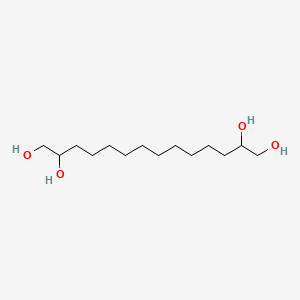
1,1-Dimethylindan-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylindan-5,6-diol is a heterocyclic organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.227660 g/mol . It is also known by its IUPAC name, 3,3-dimethyl-1,2-dihydroindene-5,6-diol . This compound is characterized by the presence of two hydroxyl groups attached to an indane ring system, which is further substituted with two methyl groups at the 1-position.
Méthodes De Préparation
1,1-Dimethylindan-5,6-diol can be synthesized through a multi-step reaction process. One of the synthetic routes involves the following steps :
Step 1: The starting material, 3,3-Dimethylacrylic acid, undergoes a cyclization reaction in the presence of polyphosphoric acid at 60°C for 15 hours, yielding an intermediate product with an 88% yield.
Step 2: The intermediate is then subjected to reduction using zinc and aqueous hydrochloric acid in toluene, followed by heating for 72 hours, resulting in a 69% yield of the next intermediate.
Step 3: Finally, the intermediate undergoes a reaction with trimethylsilyl iodide in acetonitrile at 20°C for 60 hours, producing this compound with a 9% yield.
Analyse Des Réactions Chimiques
1,1-Dimethylindan-5,6-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Some common reagents and conditions used in these reactions are:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or osmium tetroxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding alcohols or alkanes.
Substitution: The hydroxyl groups in this compound can be substituted with halides using reagents like thionyl chloride or phosphorus tribromide, resulting in the formation of halogenated derivatives.
Applications De Recherche Scientifique
1,1-Dimethylindan-5,6-diol has various scientific research applications, including its use in chemistry, biology, medicine, and industry :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use in drug development and as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylindan-5,6-diol involves its interaction with molecular targets and pathways within biological systems . The compound can exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular signaling pathways. For example, it may interact with proteins involved in oxidative stress response, thereby influencing cellular redox balance and affecting various physiological processes.
Comparaison Avec Des Composés Similaires
1,1-Dimethylindan-5,6-diol can be compared with other similar compounds, such as 1,1-Dimethylindan-4,5-diol and 1,1-Dimethylindan-6,7-diol . These compounds share a similar indane ring structure with different positions of hydroxyl groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
97337-98-9 |
|---|---|
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
3,3-dimethyl-1,2-dihydroindene-5,6-diol |
InChI |
InChI=1S/C11H14O2/c1-11(2)4-3-7-5-9(12)10(13)6-8(7)11/h5-6,12-13H,3-4H2,1-2H3 |
Clé InChI |
WITVSXXDJMKFFE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=CC(=C(C=C21)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



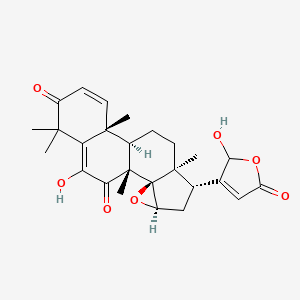
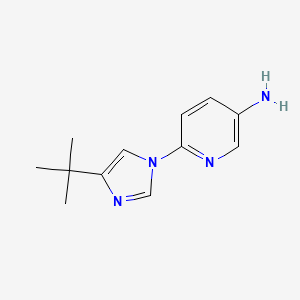
![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)
